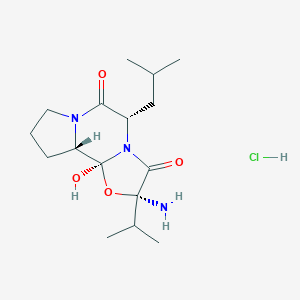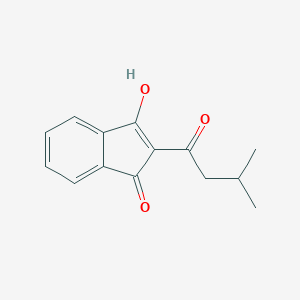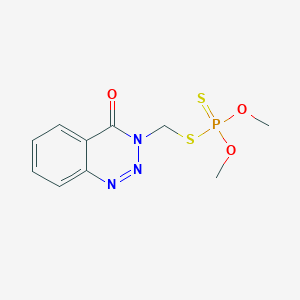
Physostigmine sulphate
Overview
Description
Mechanism of Action
Target of Action
Eserine hemisulfate salt, also known as Physostigmine sulphate, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that is crucial in nerve function as it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
Eserine acts as a reversible inhibitor of AChE . It binds to AChE, forming a carbamylated enzyme complex . This binding prevents AChE from breaking down acetylcholine, leading to an accumulation of acetylcholine . The complex degrades slowly, allowing the effects of eserine to persist .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine. This results in prolonged stimulation of cholinergic receptors, enhancing cholinergic neurotransmission . The affected pathways primarily involve nerve signal transmission, particularly in the central nervous system .
Pharmacokinetics
This allows it to have effects within the central nervous system. The rate of hydrolysis of eserine in plasma can be influenced by plasma esterases .
Action Environment
The action, efficacy, and stability of eserine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effectiveness. Additionally, the pH and temperature of the environment can affect the stability of eserine . It is also worth noting that eserine is considered highly toxic and should be handled with care .
Biochemical Analysis
Biochemical Properties
Eserine Hemisulfate Salt plays a crucial role in biochemical reactions. It acts as an acetylcholinesterase inhibitor, forming a carbamylated enzyme complex with acetylcholinesterase that degrades slowly . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .
Cellular Effects
The effects of Eserine Hemisulfate Salt on cells are profound. It influences cell function by interacting with acetylcholinesterase, an essential enzyme involved in neurotransmission . By inhibiting this enzyme, Eserine Hemisulfate Salt can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Eserine Hemisulfate Salt exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . It forms a carbamylated enzyme complex with acetylcholinesterase, leading to slow degradation of the enzyme . This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of Eserine Hemisulfate Salt can change over time in laboratory settings. It is known to form a slowly degrading complex with acetylcholinesterase
Metabolic Pathways
Eserine Hemisulfate Salt is involved in the cholinergic system’s metabolic pathways through its action as an acetylcholinesterase inhibitor It can affect the levels of acetylcholine, a key neurotransmitter, in the body
Transport and Distribution
The transport and distribution of Eserine Hemisulfate Salt within cells and tissues are critical aspects of its function. As an acetylcholinesterase inhibitor, it is likely to be distributed wherever this enzyme is present . Specific details about its transporters or binding proteins are not currently available.
Subcellular Localization
The subcellular localization of Eserine Hemisulfate Salt can affect its activity and function. Given its role as an acetylcholinesterase inhibitor, it is likely to be found wherever this enzyme is localized within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Physostigmine sulfate can be synthesized through several methods. One common synthetic route involves the condensation of 3-hydroxy-1-methylindole with N-methylcarbamic acid chloride, followed by cyclization and subsequent purification steps .
Industrial Production Methods: In industrial settings, physostigmine sulfate is typically produced through a series of chemical reactions that involve the extraction of the active compound from the Calabar bean, followed by purification and conversion to the sulfate form .
Chemical Reactions Analysis
Types of Reactions: Physostigmine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of eseroline, a major metabolite.
Reduction: Physostigmine sulfate can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products:
Oxidation: Eseroline
Reduction: Reduced derivatives of physostigmine
Substitution: Substituted carbamate derivatives
Scientific Research Applications
Physostigmine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used to study cholinergic systems and neurotransmission.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor, but it does not cross the blood-brain barrier as effectively as physostigmine sulfate.
Pyridostigmine: Similar to neostigmine, it is used to treat myasthenia gravis but has a longer duration of action.
Uniqueness: Physostigmine sulfate is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system effects of anticholinergic toxicity . This property distinguishes it from other cholinesterase inhibitors like neostigmine and pyridostigmine .
Properties
CAS No. |
64-47-1 |
|---|---|
Molecular Formula |
C15H23N3O6S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |
InChI |
InChI=1S/C15H21N3O2.H2O4S/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t13-,15+;/m1./s1 |
InChI Key |
LLIODTIILSCNOH-PBCQUBLHSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
| 64-47-1 | |
Pictograms |
Acute Toxic |
Synonyms |
(3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Methylcarbamate (Ester) Sulfate (Salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eserine sulfate exert its effects?
A1: Eserine sulfate functions as a reversible cholinesterase inhibitor. [, , ] It interacts with the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. [, , , , ] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , , , , ]
Q2: What are the downstream effects of this interaction?
A2: The accumulation of acetylcholine due to eserine sulfate inhibition can have various effects on different organ systems, including:
- Muscular System: Increased muscle contractions and potential for muscle paralysis at high concentrations. [, , , ]
- Nervous System: Enhanced cognitive function, increased alertness, and potential for seizures at high concentrations. [, , , , , ]
- Ocular System: Pupil constriction (miosis), increased accommodation, and potential for blurred vision. [, , ]
- Respiratory System: Bronchoconstriction and increased mucus secretion. []
- Gastrointestinal System: Increased intestinal motility and secretions. []
Q3: What is the molecular formula and weight of eserine sulfate?
A3: The molecular formula of eserine sulfate is (C15H21N3O2)2.H2SO4. Its molecular weight is 648.8 g/mol. [, , ]
Q4: Is there any spectroscopic data available for eserine sulfate?
A4: Yes, research has employed various spectroscopic techniques to characterize eserine sulfate, including infrared spectroscopy. [, ] These analyses provide valuable information regarding the compound's functional groups and structural characteristics.
Q5: How does eserine sulfate perform under different conditions?
A5: Eserine sulfate exhibits stability at specific pH ranges and temperatures. [, , , ] Research has explored its formulation into various delivery systems, such as micronized emulsions, to enhance its stability and bioavailability. [, ]
Q6: What are the primary applications of eserine sulfate?
A6: Eserine sulfate finds applications in various research areas, including:
- Neurological Research: Investigating cholinergic pathways and their role in cognitive function, memory, and sleep. [, , , , ]
- Ophthalmological Research: Inducing miosis for diagnostic and therapeutic purposes, such as in the treatment of glaucoma. [, ]
- Pharmacological Research: Evaluating its potential as an antidote for organophosphate poisoning. []
Q7: What animal models are used to study eserine sulfate?
A7: Research on eserine sulfate commonly employs various animal models, including rats, mice, rabbits, guinea pigs, dogs, and frogs. [, , , , , , , , ] These models provide valuable insights into the compound's effects on different physiological systems.
Q8: What are the known toxicological properties of eserine sulfate?
A8: Eserine sulfate can exhibit toxicity at high doses, with potential adverse effects on the muscular, nervous, respiratory, and cardiovascular systems. [, , ] Research emphasizes the importance of careful dose selection and administration to mitigate potential risks.
Q9: What are the future directions for research on eserine sulfate?
A9: Ongoing research on eserine sulfate focuses on:
- Targeted Drug Delivery: Developing novel delivery systems to enhance its efficacy and minimize potential side effects. []
- Biomarker Discovery: Identifying biomarkers to predict treatment response and monitor potential adverse effects. []
- Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to cholinesterase inhibitors and exploring strategies to overcome them. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)



![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
